molecular formula C18H24N4O2 B12159968 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12159968
M. Wt: 328.4 g/mol
InChI Key: KBHFZTXEAZZFBC-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazinones This compound is characterized by its unique structure, which includes a hydroxypropyl group, dimethyl substitutions, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves a multi-step process:

    Formation of the Pyrimido[1,2-a][1,3,5]triazinone Core: This step involves the cyclization of appropriate precursors, such as substituted guanidines and β-ketoesters, under acidic or basic conditions to form the triazinone core.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Dimethyl and Methylphenyl Substitutions: These groups are typically introduced through alkylation reactions using appropriate alkyl halides or through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazinone core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

    Substitution: The aromatic methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazines: These compounds share the triazine core but differ in their substituents.

    Pyrimido[1,2-a][1,3,5]triazinones: Compounds with similar core structures but different substituents.

    Hydroxypropyl Derivatives: Compounds with hydroxypropyl groups attached to different cores.

Uniqueness

The uniqueness of 3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of substituents. This combination imparts distinct chemical properties and potential applications that are not shared by other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H24N4O2/c1-13-5-7-16(8-6-13)21-11-20(9-4-10-23)12-22-17(24)14(2)15(3)19-18(21)22/h5-8,23H,4,9-12H2,1-3H3

InChI Key

KBHFZTXEAZZFBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCO

Origin of Product

United States

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